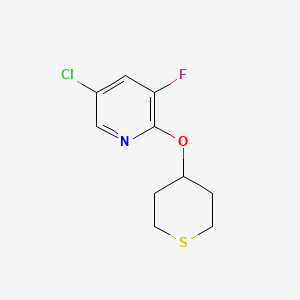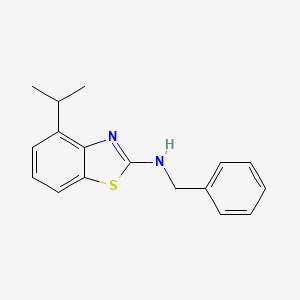![molecular formula C21H16Cl2N2O4 B2842613 Methyl 2-({[5-chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate CAS No. 338977-29-0](/img/structure/B2842613.png)
Methyl 2-({[5-chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-({[5-chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a pyridine ring substituted with chlorobenzyl and chloro groups, making it a subject of interest for its unique chemical properties and potential biological activities.
科学的研究の応用
Alkylation and Heterocycles Synthesis
Research by Yamaguchi and Ishikawa (1982) explored the methylation and benzylation of hexahydro benzothieno pyrimidines, leading to the synthesis of new heterocycles, which are critical in drug development for their diverse biological activities (Yamaguchi & Ishikawa, 1982).
Crystal Structure Analysis of Anticonvulsants
Kubicki, Bassyouni, and Codding (2000) determined the crystal structures of three anticonvulsant enaminones, providing insights into the intermolecular hydrogen bonding that could inform the design of new therapeutic agents with improved efficacy (Kubicki, Bassyouni, & Codding, 2000).
Carbonylative Approaches to Functionalized Derivatives
Mancuso et al. (2014) demonstrated the PdI2-catalyzed oxidative carbonylation of 2-alkynylbenzamides to synthesize isoindolinone and isobenzofuranimine derivatives. This methodology could potentially be applied to the synthesis of compounds with similar structural frameworks, offering a versatile approach to obtaining functionalized derivatives for various applications (Mancuso et al., 2014).
Allosteric Modifiers of Hemoglobin
Randad et al. (1991) explored the synthesis of compounds to decrease the oxygen affinity of human hemoglobin A, showcasing the potential of chemical synthesis to impact therapeutic strategies for conditions like ischemia or stroke. This research demonstrates the broader applicability of synthesized compounds in modifying protein behavior for clinical benefits (Randad, Mahran, Mehanna, & Abraham, 1991).
Alkoxycarbonylation of Alkenes
Dong et al. (2017) developed highly active and efficient catalysts for the alkoxycarbonylation of alkenes, a reaction of significant industrial importance. This research underscores the role of catalysis in enabling the functionalization of alkenes, potentially including the synthesis of complex molecules like the one (Dong et al., 2017).
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-({[5-chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Pyridine Ring:
- Starting with a suitable pyridine precursor, the introduction of the 4-chlorobenzyl group is achieved through nucleophilic substitution reactions.
- The chlorination of the pyridine ring is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
-
Coupling with Benzenecarboxylate:
- The intermediate pyridine derivative is then coupled with methyl benzenecarboxylate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
-
Final Product Formation:
- The final step involves the introduction of the carbonyl and amino groups through a series of condensation reactions, often under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Conversion to alcohol derivatives.
Substitution: Introduction of alkyl or aryl groups replacing the chloro substituents.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various chemical conditions.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Potential applications in the development of anti-inflammatory and anticancer agents.
- Explored for its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry:
- Utilized in the synthesis of specialty chemicals and advanced materials.
- Potential use in the development of agrochemicals and biocides.
作用機序
The mechanism of action of Methyl 2-({[5-chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For example, it may inhibit kinases or proteases involved in cell signaling and proliferation, leading to potential therapeutic effects in cancer or inflammatory diseases.
類似化合物との比較
- Methyl 2-({[5-chloro-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate
- Methyl 2-({[5-chloro-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate
Comparison:
- Structural Differences: The presence of different substituents on the benzyl group (e.g., fluorine, methyl) can significantly alter the compound’s chemical and biological properties.
- Reactivity: Variations in substituents can affect the compound’s reactivity in chemical reactions, such as nucleophilic substitution or oxidation.
- Biological Activity: Different substituents can lead to variations in binding affinity and specificity for biological targets, influencing the compound’s therapeutic potential.
Methyl 2-({[5-chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate stands out due to its unique combination of substituents, which confer specific chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
特性
IUPAC Name |
methyl 2-[[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O4/c1-29-21(28)16-4-2-3-5-18(16)24-19(26)17-10-15(23)12-25(20(17)27)11-13-6-8-14(22)9-7-13/h2-10,12H,11H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCHXDRWKVEBRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CN(C2=O)CC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2842531.png)
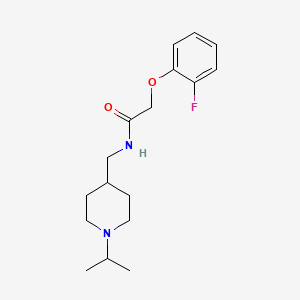
![ethyl 4-{[(4-chlorophenyl)methyl]amino}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2842534.png)
![N-[2-(2,6-dimethylphenoxy)ethyl]-2-hydroxybenzamide](/img/structure/B2842535.png)
![(Z)-ethyl 3-allyl-2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2842536.png)
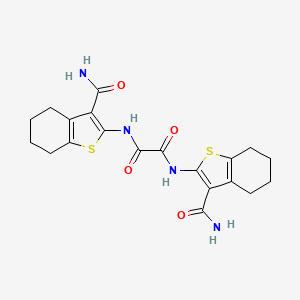
![3-((1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2842539.png)
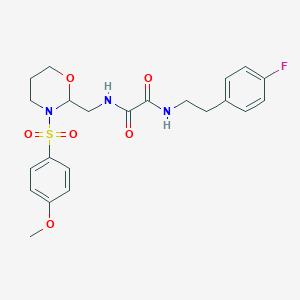
![N,N-diethyl-2-[2-imino-3-(3-phenoxypropyl)benzimidazol-1-yl]ethanamine](/img/structure/B2842544.png)

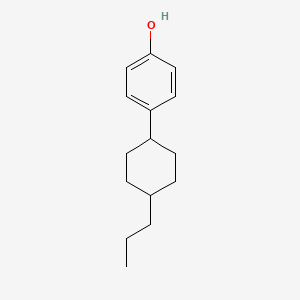
![N-[(4-Fluorophenyl)-(1H-imidazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2842551.png)
